生长激素释放肽

描述

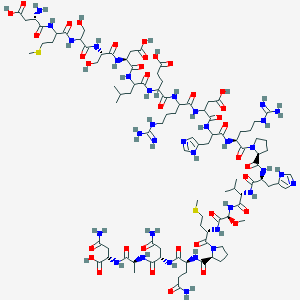

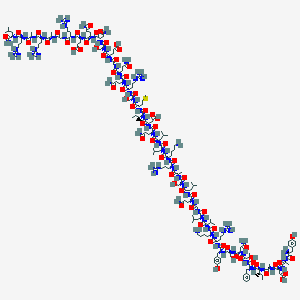

Somatorelin, also known as growth hormone-releasing hormone, is a synthetic peptide that mimics the natural growth hormone-releasing hormone produced in the hypothalamus. It is primarily used as a diagnostic agent to determine growth hormone deficiency.

科学研究应用

Somatorelin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating growth hormone secretion and its effects on various physiological processes.

Medicine: Used in diagnostic tests for growth hormone deficiency and studied for potential therapeutic applications in conditions such as aging, cognitive impairment, and sleep disorders.

作用机制

Target of Action

Somatorelin, also known as growth hormone-releasing hormone (GHRH), is a synthetic version of the naturally occurring GHRH . Its primary target is the somatotropic cells of the anterior pituitary gland . These cells are responsible for the synthesis and secretion of growth hormone (GH), which plays a crucial role in growth regulation, muscle and fat mass regulation, blood glucose level regulation, and lipid regulation .

Mode of Action

Somatorelin acts by binding to the GHRH receptors on the anterior pituitary gland . This binding stimulates the synthesis and release of growth hormone (GH) from the somatotropic cells . The released GH then acts on various tissues throughout the body, promoting growth and metabolic functions .

Biochemical Pathways

The action of Somatorelin primarily affects the growth hormone regulatory pathway. By stimulating the release of GH, it indirectly influences several downstream effects. GH acts on the liver to stimulate the production of Insulin-like Growth Factor 1 (IGF-1), which promotes growth and development of bones, muscles, and other organs. GH also has direct effects on fat and carbohydrate metabolism, and it helps maintain blood glucose levels .

Pharmacokinetics

The pharmacokinetics of Somatorelin, like other peptide hormones, involves absorption, distribution, metabolism, and excretion (ADME). Generally, peptide hormones are absorbed into the bloodstream, distributed throughout the body, metabolized mainly in the liver and kidneys, and excreted in urine .

Result of Action

The primary result of Somatorelin’s action is the increased synthesis and release of GH. This leads to an increase in IGF-1 levels, promoting growth and development in children and maintaining anabolic processes in adults. It also influences fat and carbohydrate metabolism, helping to maintain blood glucose levels .

生化分析

Biochemical Properties

Somatorelin interacts with somatostatin receptors (SSTRs) present on the surface of various cells . The binding of Somatorelin to these receptors inhibits the release of several other hormones, including growth hormone, insulin, and glucagon .

Cellular Effects

Somatorelin influences cell function by modulating cell signaling pathways. It inhibits the release of various hormones, thereby affecting cellular metabolism . For instance, by inhibiting the release of growth hormone, it can affect cell growth and proliferation .

Molecular Mechanism

At the molecular level, Somatorelin exerts its effects by binding to somatostatin receptors (SSTRs). This binding inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and leading to decreased release of various hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Somatorelin can change over time. It is stable under normal conditions, but can degrade over time or under certain conditions . Long-term effects of Somatorelin on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Somatorelin in animal models vary with dosage. Lower doses can effectively inhibit hormone release, while higher doses may lead to adverse effects . The exact dosage required can depend on the specific condition being treated .

Metabolic Pathways

Somatorelin is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in hormone synthesis and release, affecting metabolic flux and metabolite levels .

Transport and Distribution

Somatorelin is transported and distributed within cells and tissues via binding to somatostatin receptors (SSTRs) . It can also affect its own localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Somatorelin is largely determined by the distribution of somatostatin receptors (SSTRs). These receptors are found in various compartments and organelles within the cell, directing Somatorelin to these locations .

准备方法

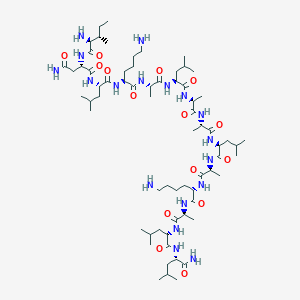

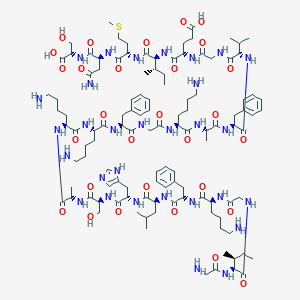

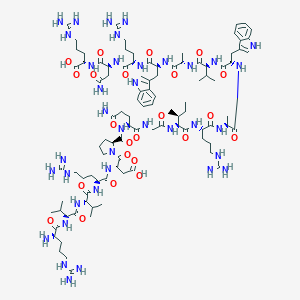

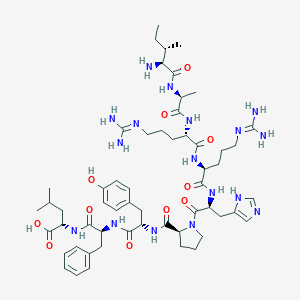

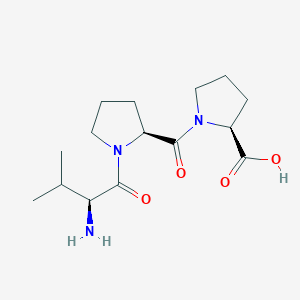

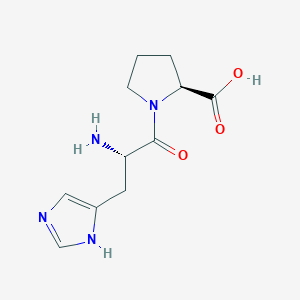

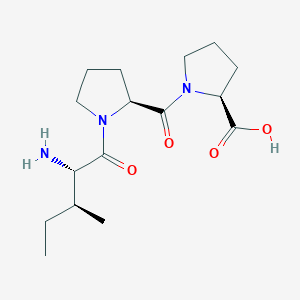

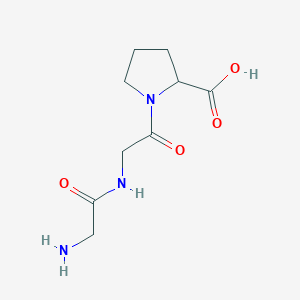

Synthetic Routes and Reaction Conditions: Somatorelin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid.

Industrial Production Methods: In industrial settings, somatorelin is produced using recombinant DNA technology. This involves inserting the gene encoding growth hormone-releasing hormone into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques .

化学反应分析

Types of Reactions: Somatorelin undergoes various chemical reactions, including:

Oxidation: The methionine residue in somatorelin can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products:

Oxidation: Methionine sulfoxide-containing somatorelin.

Reduction: Reduced somatorelin with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

相似化合物的比较

Sermorelin: A shorter synthetic peptide that also mimics growth hormone-releasing hormone.

Tesamorelin: A modified version of growth hormone-releasing hormone with enhanced stability and potency.

Corticorelin: A peptide that stimulates the release of adrenocorticotropic hormone.

Uniqueness of Somatorelin: Somatorelin is unique in its ability to accurately mimic the natural growth hormone-releasing hormone, making it an effective diagnostic agent for growth hormone deficiency. Its synthetic nature allows for precise control over its structure and function, enabling the development of analogs with specific properties .

属性

IUPAC Name |

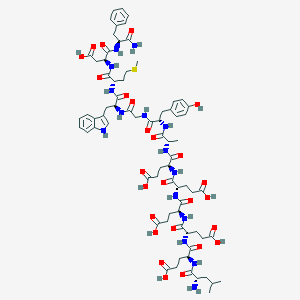

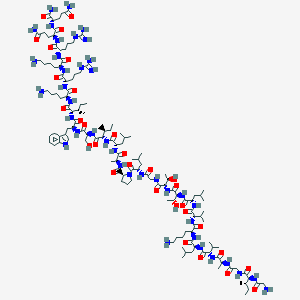

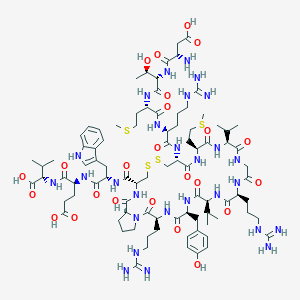

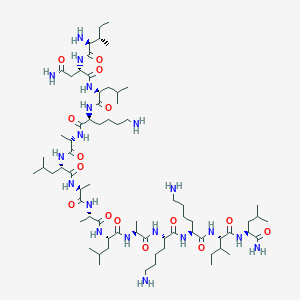

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHCMOSSKRAPEL-IBFVROBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C215H358N72O66S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232828 | |

| Record name | Somatorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83930-13-6 | |

| Record name | Somatorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Somatorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Somatorelin and how does it work?

A1: Somatorelin, also known as Growth Hormone-Releasing Hormone (GHRH), is a 44-amino acid peptide hormone that stimulates the production and release of growth hormone (GH) from the anterior pituitary gland []. It achieves this by binding to GHRH receptors on the surface of somatotroph cells in the pituitary gland, triggering a cascade of intracellular events that ultimately lead to GH synthesis and secretion [].

Q2: How can the GH response to Somatorelin be used in clinical diagnostics?

A2: The GH response to Somatorelin administration can be used to differentiate Parkinson's disease (PD) from multiple system atrophy (MSA) []. Research has shown that patients with PD exhibit a significantly increased GH response to a subthreshold dose of Somatorelin compared to patients with MSA or healthy controls []. This heightened response may indicate hypersensitivity of extrastriatal dopamine receptors in PD patients [].

Q3: Can Somatorelin administration be detected through biomarkers?

A3: Yes, longitudinal monitoring of Insulin-like Growth Factor I (IGF-I) and/or the calculated GH-2000 score can effectively detect Somatorelin intake in men []. This approach is based on the premise that Somatorelin administration leads to increased GH levels, which in turn elevates IGF-I levels []. By establishing individual baseline thresholds, deviations indicative of Somatorelin use can be identified [].

Q4: Are there any challenges in using IGF-I as a biomarker for Somatorelin administration?

A4: While effective in men, using IGF-I as a biomarker for Somatorelin administration in women presents challenges due to the higher intra-individual variation of IGF-I levels observed across the menstrual cycle []. This variability can complicate the interpretation of longitudinal data and potentially mask the effects of Somatorelin administration [].

Q5: Beyond its diagnostic utility, are there other applications of Somatorelin?

A5: Somatorelin has shown promise in treating various conditions, including pituitary hypoplasia and dwarfism []. Its ability to stimulate GH production makes it a potential therapeutic agent for growth disorders [].

Q6: What is the molecular formula and weight of Somatorelin?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of Somatorelin, they identify it as a 44-amino acid peptide []. Further research using scientific databases or literature would be required to obtain this specific information.

Q7: Has chemical synthesis been employed for the production of Somatorelin?

A7: Yes, Somatorelin can be synthesized using chemical methods such as Native Chemical Ligation (NCL) combined with photodesulfurization [, ]. Flow chemistry techniques have been successfully employed to accelerate these processes, enabling faster and more efficient production of Somatorelin compared to traditional batch methods [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。